Ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride
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Overview
Description
Ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of ethyl 4-methyl-1,3-thiazole-5-carboxylate with a suitable pyrrolidine derivative under specific reaction conditions, such as the presence of a strong base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infections.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 4-methyl-1,3-thiazole-5-carboxylate: A closely related compound without the pyrrolidin-3-ylmethyl group.
Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate: Similar structure but lacking the methyl group at the 4-position.
Ethyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate: A compound with a similar structure but a different alkyl group.
Uniqueness: Ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride is unique due to its specific combination of functional groups and the presence of the pyrrolidin-3-ylmethyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-3-16-12(15)11-8(2)14-10(17-11)6-9-4-5-13-7-9;/h9,13H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRQVESFEJXLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)CC2CCNC2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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